molecular formula C8H10N2O B1602145 6-(Dimethylamino)picolinaldehyde CAS No. 208110-83-2

6-(Dimethylamino)picolinaldehyde

Cat. No.: B1602145
CAS No.: 208110-83-2
M. Wt: 150.18 g/mol
InChI Key: ZTVIIARHSJJRHR-UHFFFAOYSA-N
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Description

6-(Dimethylamino)picolinaldehyde is an organic compound with the molecular formula C₈H₁₀N₂O. It is a derivative of picolinaldehyde, where the hydrogen atom at the 6-position of the pyridine ring is replaced by a dimethylamino group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-(Dimethylamino)picolinaldehyde can be synthesized through several methods. One common approach involves the reaction of 6-bromo-N,N-dimethylpyridin-2-amine with N,N-dimethylformamide (DMF) under specific conditions . The reaction typically proceeds with a high yield of around 87%.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve similar routes but on a larger scale. The reaction conditions are optimized to ensure high efficiency and purity of the final product. The use of advanced equipment and techniques helps in achieving consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

6-(Dimethylamino)picolinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can react with the dimethylamino group under appropriate conditions.

Major Products Formed

    Oxidation: 6-(Dimethylamino)picolinic acid.

    Reduction: 6-(Dimethylamino)picolinyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Dimethylamino)picolinaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Dimethylamino)picolinaldehyde involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on target molecules. These interactions can modulate the activity of enzymes, receptors, and other biological macromolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-(Dimethylamino)pyridine-2-carbaldehyde
  • 2-Dimethylaminopyridine-6-carboxaldehyde

Uniqueness

6-(Dimethylamino)picolinaldehyde is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of a dimethylamino group and an aldehyde group makes it a versatile compound for various applications in synthesis and research .

Properties

IUPAC Name

6-(dimethylamino)pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-10(2)8-5-3-4-7(6-11)9-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVIIARHSJJRHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50578926
Record name 6-(Dimethylamino)pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50578926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208110-83-2
Record name 6-(Dimethylamino)pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50578926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

0.60 g of (6-[1,3]dioxolan-2-yl-pyridin-2-yl)dimethylamine (3.09 mmol) is mixed in 10 ml of an aqueous solution of formic acid at 80% and then the solution is heated at 60° C. for 20 hours. The solvents are removed by azeotropic entrainment with toluene, the residue is taken up in water, the mixture is cooled to 0° C. and then the medium is basified by addition of potassium carbonate. The mixture is extracted with ethyl acetate, the organic phase is washed with water and then with a saturated aqueous solution of sodium chloride, dried over magnesium sulfate, filtered, and the solvent is evaporated under vacuum. The title product is obtained in the form of a yellow oil (0.43 g) which is used in the next stage without further purification.
Name
(6-[1,3]dioxolan-2-yl-pyridin-2-yl)dimethylamine
Quantity
0.6 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CN(C)c1cccc(C2OCCO2)n1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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